Mefexamide - 1227-61-8

Mefexamide

Catalog Number: EVT-274621
CAS Number: 1227-61-8
Molecular Formula: C15H24N2O3
Molecular Weight: 280.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mefexamide, chemically known as 4-Methoxy-N-[2-(diethylamino)ethyl]phenoxyacetamide, is a synthetic compound investigated for its potential psychotropic effects. [, , , , , , , , , , , , , , , , , , , , , , , , ] Classified as an aryloxyacetic acid derivative, Mefexamide has been studied for its potential antidepressant and psychostimulant properties in various animal models and human studies. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Desmethyl-Mefexamide

  • Compound Description: Desmethyl-Mefexamide is the primary metabolite of Mefexamide in humans. [] It is formed through demethylation of the diethylaminoethyl side chain. [, ] Like Mefexamide, it is excreted in both free and conjugated forms. []
  • Relevance: As the main metabolite, Desmethyl-Mefexamide's presence in urine allows for the tracking of Mefexamide metabolism and excretion after administration. [, ] The pharmacokinetic parameters of Desmethyl-Mefexamide, such as its half-life, are studied alongside those of Mefexamide. []

Imipramine

  • Compound Description: Imipramine is a tricyclic antidepressant. [, ] It is known to interact with biogenic amines, which are involved in mood regulation. []
  • Relevance: Imipramine serves as a reference compound when comparing the pharmacodynamic actions of different antidepressants, including Mefexamide. [, ] This comparison helps to elucidate the specific pharmacological profile of Mefexamide.

p-Chlorophenylalanine (PCPA)

  • Compound Description: PCPA is an inhibitor of tryptophan hydroxylase, an enzyme crucial in the synthesis of serotonin. [] It is known to induce ponto-geniculo-occipital (PGO) waves, a type of brain activity associated with sleep and wakefulness. []
  • Relevance: The study investigates the effects of various drugs, including Mefexamide, on PGO waves induced by both PCPA and Ro 4-1284. [] This allows for the exploration of Mefexamide's interaction with serotonergic systems and its potential impact on sleep-wake cycles.

Ro 4-1284

  • Compound Description: Ro 4-1284 is a benzoquinolizine derivative known to induce PGO waves. []
  • Relevance: Similar to PCPA, Ro 4-1284 is utilized to induce PGO waves, providing a basis for comparing the effects of different drugs, including Mefexamide, on this specific brain activity. [] This sheds light on the potential mechanisms of action of Mefexamide and its interactions with neurotransmitter systems involved in PGO wave generation.

N-(2-(diethylamino)ethyl)-2-(p-hydroxyphenoxy)-acetamide

  • Compound Description: This compound is a structurally related metabolite of Mefexamide, identified in human urine. [, ]
  • Relevance: The identification of this metabolite contributes to a better understanding of the metabolic pathways of Mefexamide in humans. [, ]
Source and Classification

Mefexamide is derived from mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). It belongs to the class of compounds known as arylpropionic acids. The compound's chemical formula is C15H24N2O3C_{15}H_{24}N_{2}O_{3}, and it has a CAS number of 1227-61-8. Its classification is significant in understanding its therapeutic applications and mechanism of action.

Synthesis Analysis

Methods and Technical Details

Mefexamide can be synthesized through several methods, often involving the reaction of p-methoxyphenoxyacetic acid with diethylaminoethylamine. The synthesis typically includes the following steps:

  1. Preparation of Starting Materials: The required reagents are gathered, including p-methoxyphenoxyacetic acid and diethylaminoethylamine.
  2. Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions to facilitate the formation of the desired compound.
  3. Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain high purity levels.

The synthetic route has been optimized for efficiency, often yielding high product purity and suitable for industrial-scale production .

Molecular Structure Analysis

Structure and Data

The molecular structure of Mefexamide features a complex arrangement that includes a phenyl group, a carbamate moiety, and an amino group. Its structural formula can be represented as follows:

Mefexamide C15H24N2O3\text{Mefexamide }C_{15}H_{24}N_{2}O_{3}

Key data regarding its molecular structure include:

  • Molecular Weight: 280.36 g/mol
  • Melting Point: Approximately 123-127 °C
  • Solubility: Soluble in organic solvents like ethanol and methanol .
Chemical Reactions Analysis

Reactions and Technical Details

Mefexamide undergoes various chemical reactions that enhance its pharmacological properties. Common reactions include:

  • Oxidation: Mefexamide can be oxidized using agents such as potassium permanganate, leading to the formation of more reactive intermediates.
  • Reduction: Reduction reactions with lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
  • Substitution Reactions: These reactions involve replacing hydrogen atoms in the aromatic ring with other substituents, modifying the compound's activity profile .

These reactions are pivotal in developing derivatives with improved efficacy or reduced side effects.

Mechanism of Action

Process and Data

The mechanism of action of Mefexamide primarily involves its interaction with central nervous system receptors. It is believed to exert its effects by:

  1. Inhibition of Prostaglandin Synthesis: Similar to other NSAIDs, Mefexamide inhibits cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins that mediate pain and inflammation.
  2. Stimulatory Effects: The compound has been shown to stimulate certain neural pathways, enhancing pain relief while potentially affecting mood and perception .

This dual mechanism makes it a candidate for various therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mefexamide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Odorless.
  • Density: Approximately 1.1 g/cm³.
  • pH: Neutral when dissolved in water.
  • Stability: Stable under normal conditions but may decompose under extreme pH or temperature conditions .

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Mefexamide has several scientific applications, particularly in pharmacology:

  • Pain Management: Utilized in clinical settings for treating acute pain conditions due to its analgesic properties.
  • Anti-inflammatory Treatments: Effective in managing inflammatory disorders such as arthritis.
  • Research Tool: Used in studies investigating pain pathways and the development of new analgesics .

The ongoing research into Mefexamide's derivatives continues to expand its potential applications in medicine.

Historical Development and Regulatory Trajectory of Mefexamide

Evolution of Pharmacological Classification: CNS Stimulant to Discontinued Status

Mefexamide (chemical name: N-[2-(Diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide) was initially developed and marketed in the 20th century as a central nervous system (CNS) stimulant. Bearing brand names such as Perneuron, Peroxinorm, and Timodyne, it was identified by the developmental code ANP-297 and primarily investigated for its potential neuroactive properties [2] [5]. Structurally, mefexamide features a diethylaminoethyl chain linked to a p-methoxyphenoxy acetamide moiety (molecular formula: C₁₅H₂₄N₂O₃), which aligned with contemporary design principles for psychoactive compounds targeting neurotransmitter systems [5] [8].

Despite early commercial availability, mefexamide underwent significant pharmacological re-evaluation. Initially classified as a CNS stimulant, its therapeutic efficacy and mechanistic profile failed to demonstrate sufficient advantages over existing treatments. By the late 20th and early 21st centuries, it transitioned to discontinued status globally, with regulatory databases listing it as "no longer marketed" [2]. This shift reflected waning clinical interest and the absence of robust evidence supporting its mechanistic novelty or therapeutic necessity. Notably, while early bioinformatic analyses (e.g., Connectivity Map/CMap studies) suggested theoretical applications for immune-related conditions like rheumatoid arthritis (RA), these remained exploratory and never translated to clinical repositioning [1].

Table 1: Mefexamide Nomenclature and Classification EvolutionPropertyInitial Status (20th Century)Current Status (2025)
Primary ClassificationCNS StimulantDiscontinued Compound
Therapeutic Brand NamesPerneuron, TimodyneWithdrawn from global markets
Developmental CodeANP-297NP-297
SynonymsMefexadyne, MexephenamideArchived in chemical databases
Regulatory StatusMarketed (limited regions)Not approved/available globally

Global Regulatory Shifts and De-Marketing Rationale

The withdrawal of mefexamide from pharmaceutical markets resulted from converging regulatory, commercial, and scientific factors. Key among these were:

  • Stringent Efficacy and Safety Standards: By the 1990s–2000s, global regulatory agencies (e.g., FDA, EMA) mandated robust clinical proof for CNS drugs, particularly concerning reproducibility of benefits and long-term risk profiles. Mefexamide’s limited data portfolio could not meet these evolving thresholds, leading to non-renewal of approvals [7].
  • Market Dynamics and Competitive Pressures: The CNS therapeutics sector saw rapid innovation, with newer agents offering improved specificity and evidence-backed benefits. Mefexamide, lacking competitive differentiation or patent protection, faced commercial obsolescence. Deregulation in pharmaceutical markets further accelerated this by easing entry for superior alternatives, indirectly marginalizing older drugs [6] [7].
  • Regulatory Harmonization: International frameworks like the ICH (International Council for Harmonisation) prioritized therapeutic relevance and public health impact in retention decisions. Mefexamide’s ambiguous mechanism and niche applications rendered it a low-priority candidate for ongoing compliance investments by manufacturers [6].
Table 2: Timeline of Regulatory Actions Impacting MefexamidePeriodRegulatory EnvironmentImpact on Mefexamide
1970s–1980sNational-level approvals (e.g., Brazil, Japan)Limited market entry under brand names
1990s–2000sHarmonized efficacy/safety requirements (ICH)Failure to renew licenses; market exit
2010s–2025Digital pharmacovigilance and global databasesArchival as "withdrawn" or "discontinued"

The de-marketing rationale was further solidified by industry consolidation and strategic portfolio decisions. Pharmaceutical companies deprioritized older compounds lacking demonstrable cost-benefit advantages, especially with rising compliance costs associated with maintaining regulatory filings. Consequently, mefexamide joined a growing category of legacy pharmaceuticals phased out without formal safety-related withdrawals but due to therapeutic redundancy and regulatory economy [7].

Table 3: Synonyms and Chemical Registry Identifiers for MefexamideChemical NameRegistry NumberSource
N-[2-(Diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamideCAS 1227-61-8PubChem/ChemSpider
MefexadyneCAS 1227-61-8Wikipedia/CAS databases
MexephenamideUNII identifierFDA Global Substance Repository
ANP-297KEGG COMPOUNDBioinformatics databases

Properties

CAS Number

1227-61-8

Product Name

Mefexamide

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

InChI

InChI=1S/C15H24N2O3/c1-4-17(5-2)11-10-16-15(18)12-20-14-8-6-13(19-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,16,18)

InChI Key

HUNIPYLVUPMFCZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)COC1=CC=C(C=C1)OC

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Mefexamide, Mefesamide, Perneuron, Peroxinorm, Timodyne, ANP-297, mefexadyne, mexephenamide

Canonical SMILES

CCN(CC)CCNC(=O)COC1=CC=C(C=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.